Cas no 1330754-37-4 (5-Bromoquinolin-3-amine)
5-Bromoquinolin-3-amine Chemical and Physical Properties
Names and Identifiers
-
- 5-Bromoquinolin-3-amine
- AKOS022173576
- SB71947
- DB-207019
- CS-0196683
- 3-Amino-5-bromoquinoline
- 3-Quinolinamine, 5-bromo-
- 1330754-37-4
- SY241250
- A850591
- AS-41402
- DTXSID60856848
- MFCD19981984
- AMY26272
-
- MDL: MFCD19981984
- Inchi: 1S/C9H7BrN2/c10-8-2-1-3-9-7(8)4-6(11)5-12-9/h1-5H,11H2
- InChI Key: OVPSXXBKGUKLER-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC2C1=CC(=CN=2)N
Computed Properties
- Exact Mass: 221.97926g/mol
- Monoisotopic Mass: 221.97926g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 38.9Ų
5-Bromoquinolin-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189004273-1g |
5-Bromoquinolin-3-amine |
1330754-37-4 | 95% | 1g |
$872.20 | 2022-04-03 | |
| Chemenu | CM144339-1g |
5-Bromoquinolin-3-amine |
1330754-37-4 | 95% | 1g |
$832 | 2021-08-05 | |
| abcr | AB448025-250 mg |
5-Bromoquinolin-3-amine |
1330754-37-4 | 250mg |
€475.30 | 2023-04-22 | ||
| abcr | AB448025-1 g |
5-Bromoquinolin-3-amine |
1330754-37-4 | 1g |
€1,100.80 | 2022-06-10 | ||
| eNovation Chemicals LLC | D918957-1g |
3-Amino-5-bromoquinoline |
1330754-37-4 | 95% | 1g |
$715 | 2024-07-20 | |
| eNovation Chemicals LLC | Y1214719-5g |
5-Bromoquinolin-3-amine |
1330754-37-4 | 95% | 5g |
$2100 | 2024-07-23 | |
| eNovation Chemicals LLC | D256899-1g |
5-bromoquinolin-3-amine |
1330754-37-4 | 95% | 1g |
$897 | 2024-05-24 | |
| eNovation Chemicals LLC | D256899-5g |
5-bromoquinolin-3-amine |
1330754-37-4 | 95% | 5g |
$2691 | 2024-05-24 | |
| Chemenu | CM144339-250mg |
5-Bromoquinolin-3-amine |
1330754-37-4 | 95% | 250mg |
$245 | 2024-08-02 | |
| Chemenu | CM144339-1g |
5-Bromoquinolin-3-amine |
1330754-37-4 | 95% | 1g |
$606 | 2024-08-02 |
5-Bromoquinolin-3-amine Suppliers
5-Bromoquinolin-3-amine Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
Additional information on 5-Bromoquinolin-3-amine
Introduction to 5-Bromoquinolin-3-amine (CAS No. 1330754-37-4)
5-Bromoquinolin-3-amine is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its versatile structural framework and potential biological activities. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 1330754-37-4, belongs to the quinoline family, which is well-documented for its role in the development of various therapeutic agents. The presence of both bromine and amine functional groups in its molecular structure imparts unique reactivity, making it a valuable scaffold for further chemical modifications and derivatization.
The quinoline scaffold is a privileged structure in drug discovery, with numerous examples of its derivatives exhibiting antimicrobial, antimalarial, anticancer, and anti-inflammatory properties. The introduction of a bromine atom at the 5-position and an amine group at the 3-position of the quinoline ring enhances the compound's interaction with biological targets, thereby increasing its pharmacological potential. This specific arrangement has been explored in recent studies for its ability to modulate enzyme activity and interfere with pathogenic processes.
In recent years, 5-Bromoquinolin-3-amine has been investigated as a lead compound in the search for novel therapeutic agents. Its structural features make it an attractive candidate for further development into drugs targeting diseases such as cancer and infectious disorders. Researchers have leveraged computational modeling and high-throughput screening to identify derivatives of this compound that exhibit enhanced efficacy and reduced toxicity. The bromine atom serves as a handle for cross-coupling reactions, allowing chemists to introduce additional functional groups and explore new chemical space.
One of the most compelling aspects of 5-Bromoquinolin-3-amine is its role in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with various diseases, particularly cancer. By designing analogs of this compound that can selectively inhibit specific kinases, scientists aim to develop targeted therapies that minimize side effects. Preliminary studies have shown that certain derivatives of 5-Bromoquinolin-3-amine can effectively inhibit the activity of tyrosine kinases, which are overactive in many cancer cell lines.
Moreover, the amine group in 5-Bromoquinolin-3-amine provides a site for hydrogen bonding interactions with biological targets. This feature has been exploited in the design of peptidomimetics, where the amine group replaces peptide bonds to create more stable and orally bioavailable molecules. Such modifications are essential for improving drug delivery systems and enhancing pharmacokinetic profiles. The versatility of this compound's structure allows it to be incorporated into various drug design strategies, making it a valuable tool in medicinal chemistry.
The synthesis of 5-Bromoquinolin-3-amine involves multi-step organic transformations that highlight its synthetic utility. Common synthetic routes include bromination of quinoline derivatives followed by selective amination. These reactions require careful optimization to ensure high yields and purity. Advances in synthetic methodologies have enabled chemists to produce this compound on both laboratory and industrial scales, facilitating further research and development.
In conclusion, 5-Bromoquinolin-3-amine (CAS No. 1330754-37-4) is a promising compound with significant potential in pharmaceutical applications. Its unique structural features make it an ideal candidate for drug discovery efforts aimed at developing treatments for cancer, infectious diseases, and other disorders. Ongoing research continues to uncover new ways to utilize this compound as a scaffold for innovative therapeutic agents, underscoring its importance in modern medicinal chemistry.
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